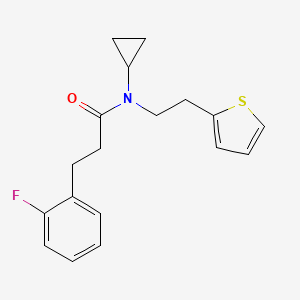
N-cyclopropyl-3-(2-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(2-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C18H20FNOS and its molecular weight is 317.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclopropyl-3-(2-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C18H20FNOS
Molecular Weight : 317.4 g/mol
CAS Number : 1797872-03-7
The compound features a cyclopropyl group, a fluorophenyl group, and a thiophenyl moiety, which are often associated with diverse biological activities.
The specific biological targets of this compound have yet to be fully elucidated. However, similar compounds typically interact with various proteins, including enzymes and receptors, modulating their activity. The presence of fluorine and sulfur atoms may enhance lipophilicity and receptor binding affinity, potentially leading to increased bioactivity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives with similar functional groups can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often measure the expression levels of apoptotic markers like p53 and caspase-3 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 17a | MCF-7 | 0.65 | Apoptosis via p53 activation |
| 17b | HeLa | 2.41 | Apoptosis via caspase-3 cleavage |
Anti-inflammatory Activity
Compounds structurally similar to this compound have also demonstrated anti-inflammatory effects. For example, some derivatives have shown potent inhibition of prostaglandin synthesis in various in vitro systems .
Case Studies
- Study on Structural Analogues : A study investigated various analogues of cyclopropyl derivatives for their anticancer activities. The results indicated that modifications to the thiophene group significantly affected biological activity, suggesting that optimizing these structures could enhance therapeutic efficacy .
- Evaluation of Pharmacological Profiles : Another research effort focused on evaluating the pharmacological profiles of compounds similar to this compound. The study found that certain modifications led to improved selectivity and potency against specific cancer cell lines .
Propriétés
IUPAC Name |
N-cyclopropyl-3-(2-fluorophenyl)-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS/c19-17-6-2-1-4-14(17)7-10-18(21)20(15-8-9-15)12-11-16-5-3-13-22-16/h1-6,13,15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMZHAHIDUAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














